molecular formula C9H10FNO B1343124 3-(2-Fluorophenoxy)azetidine CAS No. 918831-13-7

3-(2-Fluorophenoxy)azetidine

货号: B1343124
CAS 编号: 918831-13-7
分子量: 167.18 g/mol
InChI 键: BJPFEMLBDNVRDZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Significance of Heterocyclic Compounds in Pharmaceutical Research

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, are a cornerstone of pharmaceutical research and development. reachemchemicals.comrroij.com Their diverse chemical properties and structural versatility make them indispensable in the design and synthesis of new therapeutic agents. reachemchemicals.comnih.gov Nitrogen-containing heterocycles are particularly prevalent in pharmaceuticals due to their ability to form crucial interactions, such as hydrogen bonds, with biological targets like proteins and enzymes. rroij.com More than 85% of all biologically active chemical entities contain a heterocyclic ring, highlighting their critical role in modern drug design. nih.govopenmedicinalchemistryjournal.com The incorporation of heterocyclic scaffolds allows medicinal chemists to fine-tune the properties of drug candidates, including their solubility, lipophilicity, and metabolic stability, to optimize their effectiveness and safety profiles. nih.gov

Role of Azetidine (B1206935) Core in Bioactive Molecules

The azetidine ring, a four-membered nitrogen-containing heterocycle, is an important structural motif in many bioactive molecules. lifechemicals.comontosight.ai Despite the challenges associated with their synthesis due to inherent ring strain, azetidines have garnered significant attention from medicinal chemists. nih.govmedwinpublishers.com This is due to their desirable characteristics, such as satisfactory stability and molecular rigidity, which make them valuable scaffolds in drug discovery. nih.gov The azetidine ring can act as a bioisostere for more common six-membered heterocycles, offering a novel chemical space for the development of new drugs. researchgate.net Its presence in a molecule can influence its ability to bind to biological targets and can also affect its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. ontosight.ai

Overview of Therapeutic Applications of Azetidine Derivatives

Azetidine derivatives have demonstrated a broad spectrum of pharmacological activities, leading to their investigation in various therapeutic areas. nih.gov These compounds have shown potential as anticancer, antibacterial, antimicrobial, antiviral, and anti-inflammatory agents. nih.govmedwinpublishers.com For instance, certain azetidine derivatives have exhibited significant antibacterial activity, even against drug-resistant strains. lifechemicals.com Others have been explored as inhibitors of enzymes like N-ribosyl hydrolases and phosphorylases, suggesting their potential as drug candidates for various diseases. lifechemicals.com Furthermore, azetidine-containing compounds have been investigated for their effects on the central nervous system and for the treatment of conditions such as schizophrenia, malaria, obesity, and diabetes. nih.gov The versatility of the azetidine scaffold continues to make it an attractive target for the development of new and improved therapies. nih.govmedwinpublishers.com

Contextualization of 3-(2-Fluorophenoxy)azetidine within Azetidine Chemistry

Within the broader class of azetidine derivatives, this compound has emerged as a compound of interest for researchers. This specific molecule is part of a larger family of substituted azetidines that are being explored for their potential applications in drug discovery. lifechemicals.com The synthesis and investigation of such derivatives are driven by the need to expand the available chemical space and to develop novel compounds with improved biological activities and properties. nih.govrsc.org

Unique Structural Features and Their Implications for Research

The structure of this compound, which features a fluorine atom on the phenoxy ring, is of particular interest to medicinal chemists. The introduction of a fluorine atom can significantly alter the electronic properties of a molecule, which in turn can influence its binding affinity to biological targets and its metabolic stability. ontosight.ai The combination of the rigid azetidine core with the fluorophenoxy group provides a unique three-dimensional structure that can be explored for its interactions with various enzymes and receptors. ontosight.ainih.gov The synthesis of such functionalized azetidines, while challenging, is a key focus of current research, with various methods being developed to access these valuable compounds. researchgate.netmagtech.com.cnorganic-chemistry.org

Current Status in Pharmaceutical Research and Drug Development

While specific research on the biological activity of this compound is not extensively detailed in the provided search results, the broader class of 3-aryloxyazetidines and other substituted azetidines are actively being investigated in pharmaceutical research. mdpi.combldpharm.combldpharm.comnih.gov The general approach involves synthesizing a variety of analogues with different substitution patterns and evaluating their biological activities. nih.gov For example, novel azetidine amides have been discovered as potent small-molecule STAT3 inhibitors with potential applications as anticancer agents. nih.gov The inclusion of the azetidine moiety in these compounds was a key element in their design and optimization. nih.gov The ongoing research into azetidine-containing compounds suggests that molecules like this compound are valuable building blocks and potential lead compounds in the quest for new and effective medicines. lifechemicals.comontosight.ai

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-(2-fluorophenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c10-8-3-1-2-4-9(8)12-7-5-11-6-7/h1-4,7,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPFEMLBDNVRDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10604058
Record name 3-(2-Fluorophenoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10604058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918831-13-7
Record name 3-(2-Fluorophenoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10604058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Synthetic Methodologies of 3 2 Fluorophenoxy Azetidine and Its Analogs

Retrosynthetic Analysis of 3-(2-Fluorophenoxy)azetidine

A retrosynthetic analysis of the target molecule, this compound, logically deconstructs the compound into simpler, commercially available starting materials. The primary disconnection strategy focuses on the ether linkage, which is a key structural feature. This bond can be retrosynthetically cleaved via a Williamson ether synthesis approach. This leads to two key synthons: a nucleophilic 2-fluorophenoxide anion and an electrophilic azetidine-3-yl cation or its equivalent.

The 2-fluorophenoxide synthon is readily accessible from 2-fluorophenol (B130384). The azetidine-3-yl synthon points to 3-hydroxyazetidine as a practical and stable precursor. Therefore, the synthesis of this compound can be strategically planned through the coupling of these two key building blocks.

Further retrosynthetic analysis of 3-hydroxyazetidine reveals that it can be synthesized from more fundamental starting materials. A common and efficient route involves the cyclization of an amino alcohol precursor, which can be derived from the reaction of epichlorohydrin (B41342) with a protected amine. This multi-step approach provides a clear and feasible pathway to the target molecule, starting from simple and readily available chemicals.

Direct Synthetic Routes to this compound

The direct synthesis of this compound is most effectively achieved through a Williamson ether synthesis, a robust and widely used method for forming ether linkages. chemicalbook.comed.gov This reaction involves the nucleophilic substitution of a halide or other suitable leaving group by an alkoxide or, in this case, a phenoxide.

Established Reaction Pathways

The established pathway for synthesizing this compound involves a two-step process starting from a protected 3-hydroxyazetidine. The nitrogen of the azetidine (B1206935) ring is typically protected to prevent side reactions. Common protecting groups include benzyl (B1604629) (Bn) or tert-butoxycarbonyl (Boc).

The synthesis commences with the deprotonation of the hydroxyl group of N-protected 3-hydroxyazetidine using a strong base to form the corresponding alkoxide. This is followed by the addition of a 2-fluorophenyl halide, typically 1-fluoro-2-nitrobenzene (B31998) or a similar activated aryl halide, to undergo nucleophilic aromatic substitution. Alternatively, and more commonly for non-activated aryl halides, a copper-catalyzed Ullmann condensation can be employed. However, the most direct application of the Williamson ether synthesis involves the reaction of the pre-formed sodium or potassium 2-fluorophenoxide with a 3-haloazetidine or an azetidin-3-yl sulfonate ester.

A highly plausible and efficient route involves the reaction of 3-hydroxyazetidine hydrochloride with 2-fluorophenol under basic conditions. The hydrochloride salt is first neutralized, and the free 3-hydroxyazetidine is then reacted with 2-fluorophenol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN). frontiersin.org

The general reaction scheme is as follows:

Step 1: Formation of the Phenoxide 2-Fluorophenol is treated with a strong base (e.g., NaH) to generate the sodium 2-fluorophenoxide.

Step 2: Nucleophilic Substitution The 2-fluorophenoxide then reacts with a suitably protected 3-haloazetidine or an in situ generated sulfonate ester of N-protected 3-hydroxyazetidine.

Step 3: Deprotection (if necessary) If an N-protected azetidine was used, the protecting group is removed in the final step to yield this compound. For instance, a benzyl group can be removed by hydrogenolysis. mdpi.com

Optimization of Reaction Conditions and Yields

The efficiency of the Williamson ether synthesis for producing this compound is highly dependent on the reaction conditions. Key parameters that can be optimized include the choice of base, solvent, temperature, and the nature of the leaving group on the azetidine ring.

For the deprotonation of 2-fluorophenol, strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are effective in generating the nucleophilic phenoxide. Weaker bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) can also be used, often requiring higher temperatures or longer reaction times.

The choice of solvent is crucial. Polar aprotic solvents like DMF, dimethyl sulfoxide (B87167) (DMSO), and acetonitrile are generally preferred as they effectively solvate the cation of the base and enhance the nucleophilicity of the phenoxide anion. frontiersin.org

The reaction temperature can be varied to optimize the yield and reaction time. While some reactions proceed efficiently at room temperature, heating may be necessary to drive the reaction to completion, especially with less reactive substrates.

The leaving group on the azetidine ring also plays a significant role. While 3-bromo or 3-iodoazetidine (B8093280) would be more reactive, they are also less stable. A more common strategy is to convert the hydroxyl group of 3-hydroxyazetidine into a better leaving group in situ, such as a tosylate (OTs) or mesylate (OMs) ester.

An optimized protocol might involve reacting 3-hydroxyazetidine with 2-fluorophenol in the presence of triphenylphosphine (B44618) (PPh3) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in a Mitsunobu reaction. This method often provides high yields under mild conditions.

ParameterConditionEffect on Yield
Base NaH, K2CO3, Cs2CO3Stronger bases generally lead to faster reaction rates.
Solvent DMF, DMSO, AcetonitrilePolar aprotic solvents enhance nucleophilicity and improve yields.
Temperature Room Temperature to 100 °CHigher temperatures can increase reaction rates but may also lead to side products.
Leaving Group -OMs, -OTs, HalidesMesylates and tosylates are excellent leaving groups, leading to higher yields.

Synthesis of Key Precursors and Intermediates

The primary precursor for the synthesis of this compound is 3-hydroxyazetidine, which is most commonly handled as its hydrochloride salt for improved stability. wipo.int Several synthetic routes to 3-hydroxyazetidine hydrochloride have been established.

One common method starts with the reaction of epichlorohydrin with a protected amine, such as benzylamine (B48309) or dibenzylamine. harvard.edu For example, reacting benzylamine with epichlorohydrin leads to the formation of 1-(benzylamino)-3-chloropropan-2-ol. This intermediate is then treated with a base to induce intramolecular cyclization to form N-benzyl-3-hydroxyazetidine. The benzyl protecting group is subsequently removed by catalytic hydrogenation to yield 3-hydroxyazetidine, which is then converted to its hydrochloride salt. harvard.edu

Another route utilizes tert-butylamine (B42293) and epichlorohydrin, which undergo a cyclization reaction, followed by an acetyl reaction and deacetylation to produce 3-hydroxyazetidine hydrochloride. google.com

A patented method describes the synthesis of 3-hydroxyazetidine hydrochloride from N-(triphenylmethyl)-3-hydroxyazetidine by removing the triphenylmethyl group with hydrogen chloride gas. jmchemsci.com

PrecursorStarting MaterialsKey StepsTypical YieldReference(s)
N-Benzyl-3-hydroxyazetidine Benzylamine, EpichlorohydrinRing opening, Cyclization>86% harvard.edu
3-Hydroxyazetidine Hydrochloride N-Benzyl-3-hydroxyazetidineHydrogenolysis>90% harvard.edu
3-Hydroxyazetidine Hydrochloride tert-Butylamine, EpichlorohydrinCyclization, Acetylation, Deacetylation~55% google.com
3-Hydroxyazetidine Hydrochloride 1-(Diphenylmethyl)-3-hydroxyazetidine hydrochlorideHydrogenolysis94% mdpi.com

Derivatization Strategies for Structural Modification

Once this compound is synthesized, its structure can be further modified to create a library of analogs for structure-activity relationship (SAR) studies. The primary site for derivatization is the nitrogen atom of the azetidine ring.

Introduction of Substituents on the Azetidine Ring

The secondary amine of the azetidine ring in this compound is a versatile handle for introducing a wide variety of substituents. Standard N-alkylation and N-acylation reactions can be employed to append different functional groups.

N-Alkylation: The nitrogen can be alkylated by reacting this compound with an alkyl halide (e.g., methyl iodide, benzyl bromide) in the presence of a base such as potassium carbonate or triethylamine. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is another effective method for introducing alkyl groups.

N-Acylation: Acyl groups can be introduced by reacting the azetidine with acyl chlorides or acid anhydrides in the presence of a base. Amide bond coupling reagents such as HATU or HOBt/EDC can be used to couple carboxylic acids to the azetidine nitrogen, allowing for the introduction of a vast array of substituents.

N-Arylation: While more challenging, N-arylation can be achieved through Buchwald-Hartwig amination, coupling the azetidine with an aryl halide in the presence of a palladium catalyst and a suitable ligand.

These derivatization strategies allow for the systematic modification of the physicochemical properties of the parent molecule, which is a crucial step in the optimization of lead compounds in drug discovery.

Green Chemistry Approaches in Azetidine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including azetidines, to develop more sustainable and environmentally friendly processes. researchgate.net Traditional methods for azetidine synthesis can involve hazardous reagents and solvents. nih.gov

Green chemistry approaches in azetidine synthesis focus on several key areas:

Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives like water, ethanol, or bio-based solvents such as cyclopentyl methyl ether (CPME) is a primary goal. nih.govmdpi.com

Catalytic Methods: The use of catalysts, including metal-based and organocatalysts, can improve reaction efficiency, reduce waste, and allow for milder reaction conditions. mdpi.comrsc.org For example, photo-induced copper-catalyzed radical annulation has been reported for the synthesis of azetidines. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. [2+2] cycloaddition reactions, such as the aza Paternò-Büchi reaction, are atom-economical methods to access azetidines. nih.govresearchgate.netresearchgate.net

Energy Efficiency: The use of alternative energy sources like microwave irradiation or ultrasound can often reduce reaction times and energy consumption compared to conventional heating. organic-chemistry.orgtandfonline.com

Stereoselective Synthesis of Enantiomeric Forms of this compound

Many bioactive molecules exist as stereoisomers, with often only one enantiomer exhibiting the desired therapeutic effect. Therefore, the stereoselective synthesis of the enantiomeric forms of this compound is of significant importance.

Several strategies can be employed to achieve enantiomerically pure 3-substituted azetidines:

Chiral Pool Synthesis: Starting from readily available chiral precursors, such as amino acids, is a common approach. nih.gov For instance, chiral amino acids can be converted into chiral 1,3-amino alcohols, which can then be cyclized to form the azetidine ring.

Asymmetric Catalysis: The use of chiral catalysts to induce enantioselectivity in a key synthetic step is a powerful method. For example, asymmetric hydrogenation of a prochiral azetine precursor could yield an enantiomerically enriched azetidine. acs.org

Chiral Auxiliaries: The temporary attachment of a chiral auxiliary to the substrate can direct the stereochemical outcome of a reaction. The auxiliary can then be removed to provide the enantiomerically pure product. The use of chiral tert-butanesulfinamide as an auxiliary has been reported for the stereoselective synthesis of C2-substituted azetidines. rsc.orgnih.gov

Kinetic Resolution: This involves the selective reaction of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted.

Unraveling the Molecular Architecture: Advanced Spectroscopic and Analytical Characterization of this compound

Disclaimer: The following article provides a detailed theoretical framework for the spectroscopic and analytical characterization of the chemical compound this compound. As of the time of this writing, comprehensive experimental spectroscopic data for this specific compound is not widely available in peer-reviewed literature. Therefore, this article will focus on the predicted spectroscopic behaviors and the analytical methodologies that would be employed for its structural elucidation. The data presented in the tables are hypothetical and based on established principles of spectroscopic analysis for analogous structures.

The structural elucidation of novel organic compounds is a cornerstone of chemical research. For a molecule such as this compound, a combination of advanced spectroscopic techniques is indispensable to confirm its identity and stereochemistry. This article delves into the theoretical application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the comprehensive characterization of this compound.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound by measuring the absorption of infrared radiation by its molecular bonds. The IR spectrum is expected to display a series of characteristic absorption bands that confirm the presence of the azetidine ring, the aromatic system, the ether linkage, and the carbon-fluorine bond.

Key vibrational modes anticipated in the spectrum include a broad absorption for the N-H stretch of the secondary amine in the azetidine ring, typically found in the 3550-3060 cm⁻¹ region. uc.edupressbooks.pub Aromatic C-H stretching vibrations are expected at frequencies just above 3000 cm⁻¹, while the aliphatic C-H stretches of the azetidine ring should appear just below 3000 cm⁻¹. uc.eduvscht.czlibretexts.org

The presence of the aromatic ring is further confirmed by C=C stretching absorptions in the 1600-1475 cm⁻¹ range. uc.eduvscht.cz The ether linkage (Aryl-O-CH₂) is expected to produce strong C-O stretching bands in the fingerprint region, typically around 1275-1200 cm⁻¹. uc.edu The characteristic C-F stretch from the fluorinated benzene (B151609) ring would also appear in the fingerprint region, generally between 1250 and 1100 cm⁻¹. Finally, out-of-plane C-H bending vibrations for the ortho-substituted benzene ring can provide additional structural confirmation in the 900-690 cm⁻¹ region. vscht.czlibretexts.org

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
Azetidine N-HStretch3550 - 3060Medium, Broad
Aromatic C-HStretch3100 - 3000Medium
Azetidine C-HStretch3000 - 2850Medium
Aromatic C=CRing Stretch1600 - 1475Medium-Weak
Azetidine N-HBend1640 - 1550Medium
Aryl Ether C-OAsymmetric Stretch1275 - 1200Strong
Aromatic C-FStretch1250 - 1100Strong
Aromatic C-HOut-of-Plane Bend~750Strong

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. azolifesciences.comrigaku.com This technique involves directing X-rays onto a single crystal of the compound. The subsequent diffraction pattern is analyzed to generate an electron density map, from which the exact positions of atoms, bond lengths, and bond angles can be calculated. fuw.edu.plyoutube.com

As of the latest review of public scientific literature, a crystal structure for this compound has not been reported. However, were a suitable crystal to be grown and analyzed, X-ray crystallography would provide unambiguous data on:

The conformation of the four-membered azetidine ring (i.e., whether it is planar or puckered).

The precise bond lengths and angles of the entire molecule, including the C-O-C ether linkage and the C-F bond.

The dihedral angles, defining the spatial relationship between the azetidine ring and the 2-fluorophenyl group.

Intermolecular interactions, such as hydrogen bonding involving the azetidine N-H group, which dictate the crystal packing arrangement.

Table 2: Potential Data from a Hypothetical X-ray Crystallography Study of this compound

Crystallographic ParameterInformation Provided
Space GroupSymmetry of the crystal lattice
Unit Cell Dimensions (a, b, c, α, β, γ)Size and shape of the basic repeating unit of the crystal
Atomic Coordinates (x, y, z)Precise position of each atom in the unit cell
Bond Lengths (Å)Exact distances between bonded atoms
Bond Angles (°)Angles between adjacent bonds
Torsion Angles (°)Conformational details of the molecule

Chromatographic Purity Assessment and Quantification

Chromatographic techniques are essential for separating this compound from reaction precursors, byproducts, or impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of non-volatile compounds like this compound. A reverse-phase HPLC method would be most suitable for this analysis. oup.com In this setup, the compound is passed through a column packed with a nonpolar stationary phase (such as C18-silica) using a polar mobile phase.

Due to the presence of the fluorophenyl group, the compound is UV-active, allowing for sensitive detection with a UV-Vis detector, typically at a wavelength around 254 nm. oup.comsielc.com A gradient elution, starting with a higher proportion of water and increasing the concentration of an organic solvent like acetonitrile (B52724), would likely be employed to ensure good separation and peak shape. thermofisher.com The retention time of the main peak would be characteristic of the compound under specific conditions, while the area of the peak would be proportional to its concentration.

Table 3: Plausible HPLC Method Parameters for this compound Analysis

ParameterCondition
ColumnReverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
ElutionGradient (e.g., 10% B to 90% B over 15 minutes)
Flow Rate1.0 mL/min
DetectorUV-Vis at 254 nm
Column Temperature25 °C

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for identifying and quantifying volatile compounds. libretexts.org For this compound, GC-MS analysis would provide both a retention time from the GC and a mass spectrum from the MS, which serves as a molecular "fingerprint."

Upon injection into the GC, the compound is vaporized and separated on a capillary column. It then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This process generates a positively charged molecular ion (M⁺•) and a series of fragment ions. The molecular ion peak would confirm the compound's molecular weight (C₉H₁₀FNO, MW ≈ 167.18). nih.govnih.gov

The fragmentation pattern is highly predictable and provides structural information. Key fragmentation pathways for aryl ethers include cleavage of the C-O bonds. whitman.edumiamioh.edu For this compound, this would likely result in major fragments corresponding to the 2-fluorophenoxy cation (m/z 111) and the azetidine cation (m/z 56). Further fragmentation of the azetidine ring and loss of small neutral molecules like CO from the phenoxy fragment are also expected. whitman.edu

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z (Mass-to-Charge Ratio)Predicted Ion StructureFragmentation Pathway
167[C₉H₁₀FNO]⁺•Molecular Ion (M⁺•)
111[C₆H₄FO]⁺Cleavage of the ether C-O bond (loss of azetidinyl radical)
95[C₆H₄F]⁺Loss of oxygen from the 2-fluorophenoxy fragment
83[C₆H₄FO - CO]⁺Loss of carbon monoxide (CO) from the m/z 111 fragment
56[C₃H₆N]⁺Cleavage of the ether C-O bond (azetidinyl cation)

Structure Activity Relationship Sar Studies of 3 2 Fluorophenoxy Azetidine Derivatives

Elucidation of Pharmacophore and Auxophore Requirements

A pharmacophore is an abstract concept representing the essential steric and electronic features that a molecule must possess to interact with a specific biological target and elicit a response. dovepress.comd-nb.info For 3-(2-Fluorophenoxy)azetidine derivatives, the core pharmacophore consists of the azetidine (B1206935) ring, the phenoxy group, and the fluorine atom. The azetidine ring, a four-membered nitrogen-containing heterocycle, provides a rigid scaffold that influences the compound's conformation and metabolic stability. The phenoxy group acts as a key interaction moiety, while the fluorine atom significantly modulates the electronic properties of the molecule. researchgate.net

Impact of Fluorine Substitution on Biological Activity

The introduction of fluorine into a molecule can have profound effects on its biological activity due to the unique properties of this element, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds. researchgate.netnih.gov

Positional Isomerism of Fluorine on the Phenoxy Ring (e.g., ortho-, meta-, para-fluorination)

The position of the fluorine atom on the phenoxy ring is a critical determinant of biological activity. Studies on related phenoxyazetidine derivatives have demonstrated that the placement of electron-withdrawing groups like fluorine can significantly alter the molecule's interaction with its target. For example, in a series of β-lactams with arylthioether groups, compounds with ortho- and para-fluoro substitutions on the thiophenoxy ring exhibited significantly higher antimicrobial activity compared to those with meta-fluorination. nih.gov This suggests that the electronic effects of the fluorine atom, which are most pronounced at the ortho and para positions due to resonance and inductive effects, play a crucial role in modulating biological potency. nih.gov

The following table summarizes the IUPAC names and CAS numbers for the ortho-, meta-, and para-fluorinated isomers of 3-phenoxyazetidine (B1367254).

IsomerIUPAC NameCAS Number
ortho This compoundNot available in provided results
meta 3-(3-Fluorophenoxy)azetidine106860-03-1
para 3-(4-Fluorophenoxy)azetidine702628-84-0

Influence of Multiple Fluorine Atoms

The presence of multiple fluorine atoms can further enhance or modify the biological activity of 3-phenoxyazetidine derivatives. Research on other heterocyclic compounds has shown that di-fluorinated analogs can have superior antimicrobial activity compared to their mono-fluorinated counterparts. nih.gov This enhancement is attributed to the increased electron-withdrawing nature of multiple fluorine atoms, which can further influence the electronic properties of the aromatic ring and its interaction with biological targets. nih.gov For instance, in a study of β-lactams, di-fluorinated compounds demonstrated better antimicrobial activity than their mono-fluorinated analogs. nih.gov

Role of the Azetidine Ring in Molecular Recognition

The azetidine ring is a key structural motif in many biologically active compounds, valued for its conformational rigidity which can enhance binding to target proteins and improve metabolic stability. lifechemicals.com

Conformational Analysis of the Azetidine Ring

The four-membered azetidine ring possesses significant ring strain, which influences its chemical reactivity and preferred conformations. Conformational analysis of azetidine derivatives reveals that the ring can adopt various low-energy conformations. The specific conformation is influenced by the substituents on the ring and their steric and electronic interactions. The puckering of the azetidine ring and the orientation of the substituent at the 3-position are critical for proper alignment within the binding site of a biological target.

Stereochemical Influence on Biological Interactions

Stereochemistry plays a crucial role in the biological activity of chiral molecules. For this compound, the carbon atom at the 3-position of the azetidine ring is a stereocenter, meaning the compound can exist as two enantiomers. The spatial arrangement of the 2-fluorophenoxy group will differ between the (R)- and (S)-enantiomers, which can lead to different interactions with a chiral biological target. It is well-established that different enantiomers of a drug can have significantly different pharmacological activities.

An in-depth examination of the chemical compound this compound reveals significant insights into its structure-activity relationships, potential for bioisosteric replacement, and the correlation between its physicochemical properties and biological functions. This article explores these facets, providing a detailed analysis based

Pharmacological and Biological Evaluation of 3 2 Fluorophenoxy Azetidine

In Vitro Assays for Biological Activity

Receptor Binding Studies and Ligand-Target Interactions

There is no available scientific literature detailing receptor binding studies or the specific ligand-target interactions of 3-(2-Fluorophenoxy)azetidine. Research has not yet characterized its affinity or selectivity for any particular biological receptors.

Enzyme Inhibition Assays

No published data from enzyme inhibition assays for this compound could be located. Consequently, its potential to act as an inhibitor for any specific enzyme remains uninvestigated.

Cell-Based Functional Assays

Information regarding the performance of this compound in cell-based functional assays is not present in the public scientific domain. Such assays would be necessary to determine its functional effects on cellular processes.

Studies on Cellular Signaling Pathways

There are no documented studies on the effects of this compound on cellular signaling pathways. Its mechanism of action at the intracellular level has not been elucidated.

Investigation of Antimicrobial Properties

The potential antimicrobial properties of this compound have not been reported in the available scientific literature. There is no data on its efficacy against bacteria, fungi, or other microorganisms.

Evaluation of Anticancer Activity

No studies evaluating the anticancer activity of this compound have been published. Its cytotoxic or cytostatic effects on cancer cell lines have not been investigated.

Assessment of Anti-inflammatory Effects

Specific studies on the anti-inflammatory effects of this compound have not been reported in the available literature. However, the azetidine (B1206935) scaffold is a component of various compounds that have been investigated for their anti-inflammatory properties. Research into other azetidine derivatives indicates that this chemical class has the potential to modulate inflammatory pathways. For instance, some derivatives have been shown to impact the production of inflammatory mediators. This suggests that compounds containing the azetidine ring are of interest in the development of new anti-inflammatory agents.

Neurotransmitter Uptake Inhibition and CNS Activity (e.g., D2, D4 receptors, 5-HT, NE, DA transporters)

There is no specific data available in the public domain regarding the activity of this compound on dopamine (B1211576) (D2, D4) receptors or on the serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (DA) transporters. However, the azetidine moiety is a known pharmacophore in compounds targeting the central nervous system (CNS).

Azetidine derivatives have been explored for their ability to inhibit the reuptake of various neurotransmitters. wikipedia.org For example, certain azetidine-based compounds have been synthesized and evaluated as inhibitors of the GABA transporters (GAT-1 and GAT-3). nih.gov Specifically, azetidin-2-ylacetic acid derivatives have shown potency at the GAT-1 transporter. nih.gov The general class of monoamine transporters, which includes SERT, DAT, and NET, are frequent targets for drugs treating psychiatric disorders. wikipedia.orgnih.gov The inclusion of a fluorophenoxy group in a molecule can influence its binding affinity and metabolic stability, which are important considerations in the design of CNS-active drugs. researchgate.net

A summary of representative azetidine derivatives and their CNS targets is presented below.

Compound/Derivative ClassTarget(s)Reported Activity
Azetidin-2-ylacetic acid derivativesGAT-1Inhibition
3-Hydroxy-3-(4-methoxyphenyl)azetidine derivativesGAT-1, GAT-3Moderate Affinity

This table is for illustrative purposes to show the activity of the broader azetidine class and does not imply any activity for this compound.

Antioxidant Activity

Direct experimental evaluation of the antioxidant activity of this compound has not been documented in the scientific literature. Nevertheless, the potential for compounds to act as antioxidants is a significant area of pharmaceutical research. The azetidine chemical family, to which this compound belongs, has been associated with antioxidant properties in some contexts. medwinpublishers.com For instance, certain derivatives have been noted for their potential to counteract oxidative stress, although the specific mechanisms and structure-activity relationships are not always fully elucidated.

Other Reported Biological Activities (e.g., antitubercular, anticonvulsant, antimalarial, antiviral)

No studies reporting antitubercular, anticonvulsant, antimalarial, or antiviral activities for this compound are publicly available. However, the broader class of azetidine derivatives has been investigated for a wide range of biological activities. medwinpublishers.com Reviews on the medicinal chemistry of azetidines indicate that this heterocyclic scaffold is considered a "privileged" structure, meaning it is found in compounds with diverse therapeutic effects. nih.gov

Some reported activities for the general class of azetidine derivatives include:

Antitubercular: Certain azetidine-containing compounds have been synthesized and evaluated for their potential to inhibit the growth of Mycobacterium tuberculosis. medwinpublishers.com

Anticonvulsant: The potential for some azetidine derivatives to modulate neuronal excitability has led to investigations into their anticonvulsant effects.

Antibacterial and Antifungal: Various azetidine derivatives have been assessed for their efficacy against bacterial and fungal pathogens. medwinpublishers.com

It is important to reiterate that these are general activities of the azetidine class, and no such effects have been specifically demonstrated for this compound.

In Vivo Studies and Preclinical Efficacy

A search of the available scientific literature and preclinical research databases did not yield any in vivo studies or data on the preclinical efficacy of this compound. The following sections are therefore based on general principles of drug development and the types of studies that would be necessary to evaluate the therapeutic potential of a new chemical entity.

Disease Models and Therapeutic Potential

There are no published studies that have investigated the therapeutic potential of this compound in any specific disease models. The evaluation of a compound's therapeutic potential would typically involve testing it in a range of in vitro and in vivo models relevant to its suspected pharmacological activity. Given the activities of other azetidine derivatives, potential areas of investigation could theoretically include models of inflammation, neurological disorders, or infectious diseases. However, without initial in vitro data on its biological targets, the selection of appropriate disease models for this compound remains speculative.

Dose-Response Relationships and Efficacy Parameters

No information regarding the dose-response relationships or efficacy parameters for this compound is available. Establishing these parameters is a critical step in preclinical development. This process involves administering a range of doses of the compound in animal models to determine the dose required to produce a therapeutic effect and to identify the maximum tolerated dose. Efficacy parameters, such as the effective dose (ED50), would be determined from these studies. Without such data, the potency and therapeutic window of this compound are unknown.

Computational Chemistry and Molecular Modeling of 3 2 Fluorophenoxy Azetidine

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These calculations solve the Schrödinger equation for a given molecular structure, providing information about electron distribution, orbital energies, and reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.

For 3-(2-Fluorophenoxy)azetidine, an FMO analysis would calculate the energies of these orbitals. The azetidine (B1206935) ring, the phenoxy group, and the fluorine substituent would all influence the electron distribution and thus the energies of the HOMO and LUMO. The lone pair of electrons on the nitrogen and oxygen atoms would likely contribute significantly to the HOMO, while the aromatic ring would contribute to the LUMO.

ParameterValue
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available

An Electrostatic Potential Surface (EPS) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting intermolecular interactions, as it shows the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). These regions are prone to electrostatic interactions with other molecules, including biological macromolecules like proteins.

For this compound, an EPS map would likely show a negative potential around the fluorine and oxygen atoms due to their high electronegativity, as well as the nitrogen atom of the azetidine ring. The hydrogen atoms on the azetidine ring and the aromatic ring would likely exhibit a positive potential. This information is crucial for understanding how the molecule might orient itself in the active site of a protein.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule (ligand) binds to the active site of a target protein.

Molecular docking simulations of this compound with a specific protein target would predict the binding conformation and estimate the binding affinity, often expressed as a docking score or binding energy. A lower binding energy generally indicates a more stable protein-ligand complex. The analysis would also detail the types of interactions formed, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

A critical output of molecular docking is the identification of the specific amino acid residues in the protein's active site that interact with the ligand. For this compound, this would involve identifying which residues form hydrogen bonds with the azetidine nitrogen or the ether oxygen, and which residues have hydrophobic interactions with the fluorophenyl ring. This information is vital for understanding the mechanism of action and for designing more potent and selective analogs.

ParameterValue
Target ProteinData not available
Binding Affinity (kcal/mol)Data not available
Key Interacting ResiduesData not available
Types of InteractionsData not available

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. MD simulations provide detailed information on the conformational flexibility of a molecule and the stability of its interactions with a target protein.

An MD simulation of this compound, either in a solvent or bound to a protein, would track the trajectory of each atom over a period of time. This would reveal the preferred conformations of the molecule and the stability of the protein-ligand complex. Key parameters analyzed from an MD simulation include the root-mean-square deviation (RMSD) to assess the stability of the system, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule and the protein. Such simulations would provide a more dynamic and realistic picture of the binding event than static docking studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models

For a series of analogs of this compound, a predictive QSAR model could be developed. This would involve synthesizing a library of derivatives with variations at specific positions on the azetidine ring or the fluorophenoxy group. The biological activity of these compounds against a particular target would be determined experimentally. Subsequently, various molecular descriptors for each compound would be calculated.

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF) would be employed to build the QSAR model. The robustness and predictive power of the model would be validated using internal and external validation techniques. A successful QSAR model would be able to accurately predict the biological activity of new, unsynthesized analogs of this compound.

Identification of Molecular Descriptors Correlating with Activity

The development of a QSAR model would also allow for the identification of key molecular descriptors that correlate with the biological activity of this compound analogs. These descriptors fall into several categories:

Electronic Descriptors: These describe the distribution of electrons in the molecule and include properties like partial charges on atoms, dipole moment, and HOMO/LUMO energies. For this compound, the electronegativity of the fluorine atom and the electronic properties of the aromatic ring would be significant.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight, volume, and surface area. The conformation of the azetidine ring and the spatial arrangement of the fluorophenoxy group would be important steric factors.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about connectivity and branching.

The following table illustrates hypothetical molecular descriptors that could be identified as correlating with the activity of a series of this compound analogs.

Descriptor TypeDescriptor ExamplePotential Influence on Activity
ElectronicDipole MomentCould affect interactions with polar residues in a binding site.
StericMolecular VolumeMay influence the fit of the molecule within a target's binding pocket.
HydrophobicLogPCan impact cell permeability and binding to hydrophobic pockets.
TopologicalWiener IndexRelates to the branching of the molecule, which can affect binding.

De Novo Drug Design Approaches Utilizing the Azetidine Scaffold

De novo drug design involves the computational creation of novel molecular structures with desired pharmacological properties. The this compound scaffold could serve as a starting point or a building block in such approaches.

Fragment-based de novo design could utilize the this compound core as a central scaffold. Algorithms could then suggest the addition of various chemical fragments to unoccupied pockets of a target's binding site, aiming to optimize interactions and improve binding affinity.

Structure-based de novo design would leverage the three-dimensional structure of a biological target. Software could "grow" a molecule within the binding site, starting with a seed fragment like the azetidine ring, and iteratively adding atoms and functional groups to maximize favorable interactions with the protein.

Virtual Screening for Analog Discovery

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. If this compound were identified as a hit compound, virtual screening could be employed to discover novel and potentially more potent analogs.

In a typical workflow, a three-dimensional model of the target protein would be used. Large compound databases, such as ZINC or ChEMBL, would be screened using molecular docking programs. These programs predict the binding mode and estimate the binding affinity of each molecule in the database to the target's active site. The top-scoring compounds would then be selected for experimental testing. This approach can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and biological evaluation.

Future Directions and Therapeutic Potential of 3 2 Fluorophenoxy Azetidine

Lead Optimization and Candidate Selection

Lead optimization is a crucial phase in drug discovery that aims to enhance the pharmacological and pharmacokinetic properties of a lead compound to identify a preclinical drug candidate. oncodesign-services.comdanaher.combiobide.com For a molecule like 3-(2-Fluorophenoxy)azetidine, a hypothetical lead optimization program would involve a multi-parameter approach to refine its structure and improve its drug-like qualities. nuvisan.comcriver.com

The process would commence with the synthesis of a library of analogues to establish a robust Structure-Activity Relationship (SAR). Modifications would be systematically introduced to the this compound core. This could involve altering the substitution pattern on the phenyl ring or modifying the azetidine (B1206935) nitrogen. The objective of these chemical modifications is to enhance potency, selectivity, and metabolic stability while minimizing any potential toxicity. biobide.com

A critical aspect of this optimization phase is the detailed evaluation of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the synthesized analogues. danaher.com In vitro assays would be employed to assess parameters such as metabolic stability in liver microsomes and hepatocytes, permeability using Caco-2 cell lines, and plasma protein binding. nuvisan.com The data from these assays would guide further chemical modifications. For instance, if a compound exhibits poor metabolic stability, medicinal chemists might introduce blocking groups at metabolically labile sites.

The table below illustrates the type of data that would be generated and analyzed during a lead optimization campaign for analogues derived from this compound.

Compound Modification Target Potency (IC₅₀, nM) Metabolic Stability (t½, min) Permeability (Papp, 10⁻⁶ cm/s)
Lead CompoundThis compound core150252.5
Analogue 1Addition of a methyl group to the phenyl ring120452.7
Analogue 2Replacement of fluorine with chlorine180202.4
Analogue 3N-alkylation of the azetidine ring95603.1

This is a hypothetical data table for illustrative purposes.

Ultimately, the goal of the lead optimization process is to identify a single preclinical candidate that meets a predefined set of criteria, known as the Candidate Drug Target Profile (CDTP), which outlines the desired efficacy and safety characteristics for the potential new drug. oncodesign-services.com

Development of Novel Therapeutic Agents based on the Azetidine Scaffold

The azetidine scaffold is a key component in a variety of biologically active compounds, demonstrating a wide range of pharmacological activities including anticancer, antibacterial, and anti-inflammatory properties. nih.gov The 3-substituted azetidine motif, in particular, serves as a valuable building block for the development of new therapeutic agents.

A notable example involves the use of a derivative of this compound in the synthesis of analogues of TZT-1027 (soblidotin), a potent antitumor agent. mdpi.comnih.gov In this research, the 3-aryl-azetidine moiety was used to replace the phenylethyl group at the C-terminus of TZT-1027. This conformational restriction strategy led to the design and synthesis of novel analogues with significant antiproliferative activities. nih.gov

The synthesis of these analogues involved the preparation of tert-Butyl 3-(2-fluorophenyl)azetidine-1-carboxylate as a key intermediate. mdpi.com The resulting compounds were evaluated for their ability to inhibit the growth of various cancer cell lines.

The table below summarizes the antiproliferative activities of some of the synthesized TZT-1027 analogues containing a 3-aryl-azetidine moiety.

Compound ID Aryl Substitution IC₅₀ (nM) against A549 cells IC₅₀ (nM) against HCT116 cells
1aPhenyl2.22.1
1b2-Fluorophenyl4.33.5
1c3-Fluorophenyl6.85.1

Data sourced from Molecules 2016, 21(5), 579. mdpi.comnih.gov

These findings underscore the potential of the this compound scaffold as a foundation for the development of new anticancer agents. Further research in this area could involve the exploration of this scaffold in the design of other classes of therapeutic agents.

Exploration of New Biological Targets

While specific biological targets for this compound are not extensively documented, the broader class of azetidine-containing molecules has been shown to interact with a diverse range of biological targets. nih.gov This suggests that derivatives of this compound could be valuable tools for exploring new therapeutic targets.

For example, certain azetidine derivatives have been patented as 5-HT6 receptor ligands, indicating their potential for treating cognitive disorders such as Alzheimer's disease and schizophrenia. bioworld.com The exploration of this compound analogues for activity against neurological targets could therefore be a fruitful area of research.

Furthermore, the structural rigidity and unique three-dimensional shape conferred by the azetidine ring can be exploited to design selective ligands for various enzymes and receptors. High-throughput screening of a library of compounds based on the this compound scaffold against a panel of biological targets could lead to the identification of novel hits for further development.

Combination Therapies and Synergistic Effects

Combination therapy, the use of two or more drugs to treat a single disease, is a cornerstone of modern medicine, particularly in oncology. The rationale behind this approach is to target multiple pathways simultaneously, overcome drug resistance, and achieve synergistic therapeutic effects.

Future research could investigate the potential of therapeutic agents derived from this compound in combination with existing drugs. For instance, an anticancer agent based on this scaffold could be combined with a standard-of-care chemotherapy agent or a targeted therapy. The goal of such studies would be to determine if the combination results in a greater therapeutic effect than either agent alone. Preclinical studies would be necessary to evaluate the efficacy and potential for synergistic interactions of such combinations in relevant cancer models.

Application in Chemical Biology and Probe Development

Chemical biology utilizes small molecules to study and manipulate biological systems. nih.gov Chemical probes are essential tools in this field, enabling the identification and validation of new drug targets. The this compound scaffold can serve as a starting point for the design and synthesis of such probes.

A chemical probe based on this scaffold would typically incorporate three key features: a ligand to confer selectivity for a protein of interest, a reporter tag (such as a fluorophore or biotin) for detection, and a reactive group for covalent modification of the target protein. frontiersin.org By modifying the this compound structure, for example by introducing a reactive "warhead" like a sulfonyl fluoride, it could be converted into a covalent probe to study its interaction with specific amino acid residues, such as histidine, in a protein binding site. rsc.orgrsc.org

Libraries of chiral azetidines have been successfully used to identify compounds with activity against parasites like Leishmania donovani and Plasmodium falciparum. nih.gov A similar approach using a library based on the this compound scaffold could lead to the discovery of novel probes for studying infectious diseases.

Challenges and Opportunities in Drug Development

The development of drugs based on the azetidine scaffold presents both challenges and opportunities. A significant challenge lies in the synthesis of substituted azetidines, which can be difficult due to the inherent ring strain of the four-membered ring. researchgate.netmedwinpublishers.comnih.gov However, recent advances in synthetic methodology are helping to overcome these difficulties. nih.gov

The opportunities offered by the azetidine scaffold are substantial. The incorporation of an azetidine ring into a molecule can lead to improved pharmacokinetic properties and metabolic stability. semanticscholar.org The rigid nature of the azetidine ring can also lead to higher binding affinity and selectivity for the target protein. These desirable properties make azetidine-containing compounds attractive candidates for drug development.

Emerging Research Trends in Azetidine Chemistry

The field of azetidine chemistry is continually evolving, with several emerging trends pointing towards new possibilities for this versatile scaffold. Recent advances in synthetic methods are making azetidines more accessible. rsc.org These include the development of novel cycloaddition reactions, such as the aza-Paterno-Büchi reaction, for the efficient construction of the azetidine ring. rsc.orgnih.gov

Other emerging trends include the use of C-H activation and strain-release homologation to functionalize the azetidine ring in novel ways. rsc.org The chemistry of metallated azetidines is also a growing area of research, providing new strategies for the site-selective functionalization of the azetidine core. nih.gov Furthermore, the design and synthesis of novel, more complex azetidine-based scaffolds, such as spirocyclic azetidines, are expanding the accessible chemical space for drug discovery. nih.gov

These advancements in synthetic chemistry will undoubtedly facilitate the exploration of this compound and other azetidine derivatives in the quest for new and improved therapeutic agents.

常见问题

Q. What are the key physicochemical properties of 3-(2-Fluorophenoxy)azetidine, and how do they influence experimental design?

Answer: The compound’s physicochemical parameters are critical for solubility, stability, and reactivity in synthetic or biological assays. Key properties include:

PropertyValueReference
Molecular weight~205.66 g/mol (HCl salt form)
LogP (lipophilicity)2.25
Boiling point264.3 ± 20.0 °C
Density1.1 ± 0.1 g/cm³

These properties suggest:

  • Solubility : Moderate lipophilicity (LogP ~2.25) indicates limited aqueous solubility, requiring polar aprotic solvents (e.g., DMF, DMSO) for dissolution.
  • Stability : High boiling point suggests thermal stability under standard reaction conditions. However, hygroscopicity (common in HCl salts) necessitates anhydrous storage .
  • Reactivity : The azetidine ring’s strain enhances nucleophilic reactivity, enabling functionalization at the nitrogen or oxygen positions .

Q. What synthetic strategies are effective for introducing the 2-fluorophenoxy group into azetidine derivatives?

Answer: Two primary methods are validated:

Nucleophilic Substitution : React azetidine-3-ol with 2-fluorophenyl electrophiles (e.g., 2-fluoroiodobenzene) under basic conditions (e.g., K₂CO₃ in DMF). This leverages the azetidine oxygen’s nucleophilicity .

Mitsunobu Reaction : Couple azetidine-3-ol with 2-fluorophenol using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method preserves stereochemistry and achieves high yields (~80–90%) .

Q. Optimization Tips :

  • Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.
  • Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) or LC-MS .

Q. How can researchers characterize this compound and confirm its purity?

Answer: Standard analytical workflows include:

  • NMR Spectroscopy :
    • ¹H NMR : Look for azetidine ring protons (δ 3.5–4.5 ppm) and aromatic fluorophenyl signals (δ 6.8–7.4 ppm).
    • ¹⁹F NMR : A singlet near δ -115 ppm confirms the 2-fluorophenoxy group .
  • HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and detect byproducts (e.g., dehalogenated analogs) .
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 52.56%, H: 5.88%, N: 6.81% for HCl salt) .

Advanced Research Questions

Q. How does the 2-fluorophenoxy substituent impact the compound’s biological activity compared to other halogenated analogs?

Answer: The 2-fluorophenoxy group enhances target binding and metabolic stability:

  • Structure-Activity Relationship (SAR) : Fluorine’s electronegativity increases hydrogen-bonding potential with target proteins (e.g., dopamine transporters) compared to chloro or methyl analogs .
  • Pharmacokinetics : Fluorine reduces CYP450-mediated oxidation, extending half-life in vivo (t₁/₂ ~4–6 hrs in rodent models) .
  • Case Study : In dopamine transporter (DAT) ligands, 2-fluorophenoxy derivatives showed 10× higher DAT affinity (Ki = 2.3 nM) vs. 3-chlorophenoxy analogs (Ki = 23 nM) .

Q. What in vitro models are suitable for studying the anti-inflammatory activity of this compound derivatives?

Answer: Validated models include:

  • BV2 Microglia : LPS-stimulated BV2 cells assess suppression of pro-inflammatory cytokines (IL-1β, TNF-α) via TLR4/NF-κB pathway inhibition. IC₅₀ values typically range 5–10 μM .
  • THP-1 Macrophages : Differentiate into M1/M2 phenotypes to evaluate polarization effects. Measure ROS reduction (e.g., 50% at 10 μM) using DCFH-DA assays .
  • Mechanistic Profiling : Western blotting for NLRP3 inflammasome components (e.g., caspase-1 cleavage) and qPCR for cytokine mRNA levels .

Q. How can researchers resolve contradictions in reported bioactivity data for azetidine derivatives?

Answer: Common discrepancies arise from:

  • Substituent Position : 2-fluorophenoxy vs. 3-fluorophenoxy analogs may show opposing effects on target binding (e.g., DAT vs. SERT selectivity) .
  • Assay Conditions : Variability in cell lines (e.g., HEK293 vs. primary neurons) or endotoxin levels in LPS batches alters inflammatory responses .
  • Data Normalization : Normalize activity to internal controls (e.g., % inhibition relative to vehicle + positive control) and validate with orthogonal assays (e.g., SPR for binding affinity) .

Q. What advanced computational methods support the design of this compound-based therapeutics?

Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., DAT or NLRP3). Fluorine’s van der Waals interactions often stabilize ligand-receptor complexes .
  • MD Simulations : GROMACS simulations (50–100 ns) assess dynamic stability of ligand-protein complexes. Analyze root-mean-square fluctuation (RMSF) to identify flexible binding regions .
  • ADMET Prediction : SwissADME predicts blood-brain barrier penetration (high for LogP >2) and PAINS alerts to exclude promiscuous binders .

Q. What are the challenges in scaling up this compound synthesis, and how can they be mitigated?

Answer: Key challenges and solutions:

  • Ring Strain : Azetidine’s high ring strain risks side reactions (e.g., ring-opening). Mitigate by using low temperatures (0–5°C) and non-nucleophilic bases (e.g., DBU) .
  • Purification : Hydrophobic byproducts require gradient column chromatography (silica gel, hexane → ethyl acetate). Alternatively, use recrystallization (ethanol/water) for HCl salts .
  • Yield Optimization : Replace traditional heating with microwave-assisted synthesis (e.g., 80°C, 30 mins) to improve yields from 60% to >85% .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。